N-Methyl-3-(methylamino)benzamide hydrochloride
Overview
Description
N-Methyl-3-(methylamino)benzamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of benzamide, where the benzamide core is substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(methylamino)benzamide hydrochloride typically involves the reaction of 3-(methylamino)benzoic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(methylamino)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: N-Methyl-3-(methylamino)benzamide N-oxide.
Reduction: N-Methyl-3-(methylamino)benzylamine.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(methylamino)benzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(methylamino)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)benzamide: Similar structure but lacks the N-methyl group.
N-Methylbenzamide: Similar structure but lacks the methylamino group.
3-Hydroxy-N-methylbenzamide: Similar structure but has a hydroxy group instead of a methylamino group.
Uniqueness
N-Methyl-3-(methylamino)benzamide hydrochloride is unique due to the presence of both the N-methyl and methylamino groups, which confer specific chemical and biological properties. This dual substitution pattern can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-methyl-3-(methylamino)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLYEFSCQYIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-71-8 | |
Record name | Benzamide, N-methyl-3-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126178-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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